

The Therapeutic Potential of (S,S)-CPI-1612: A Technical Overview

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Compound of Interest

Compound Name: (S,S)-CPI-1612

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Abstract

(S,S)-CPI-1612, hereafter referred to as CPI-1612, is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP). These two highly homologous enzymes are critical transcriptional co-regulators implicated in a wide array of cellular processes, and their dysregulation is linked to various diseases, including cancer. CPI-1612 exerts its therapeutic effect by inhibiting the HAT activity of p300/CBP, leading to a reduction in histone acetylation, modulation of gene expression, and subsequent anti-proliferative effects in cancer cells. Preclinical data have demonstrated its efficacy *in vitro* and *in vivo*, highlighting its potential as a promising therapeutic agent for oncological indications.

Introduction

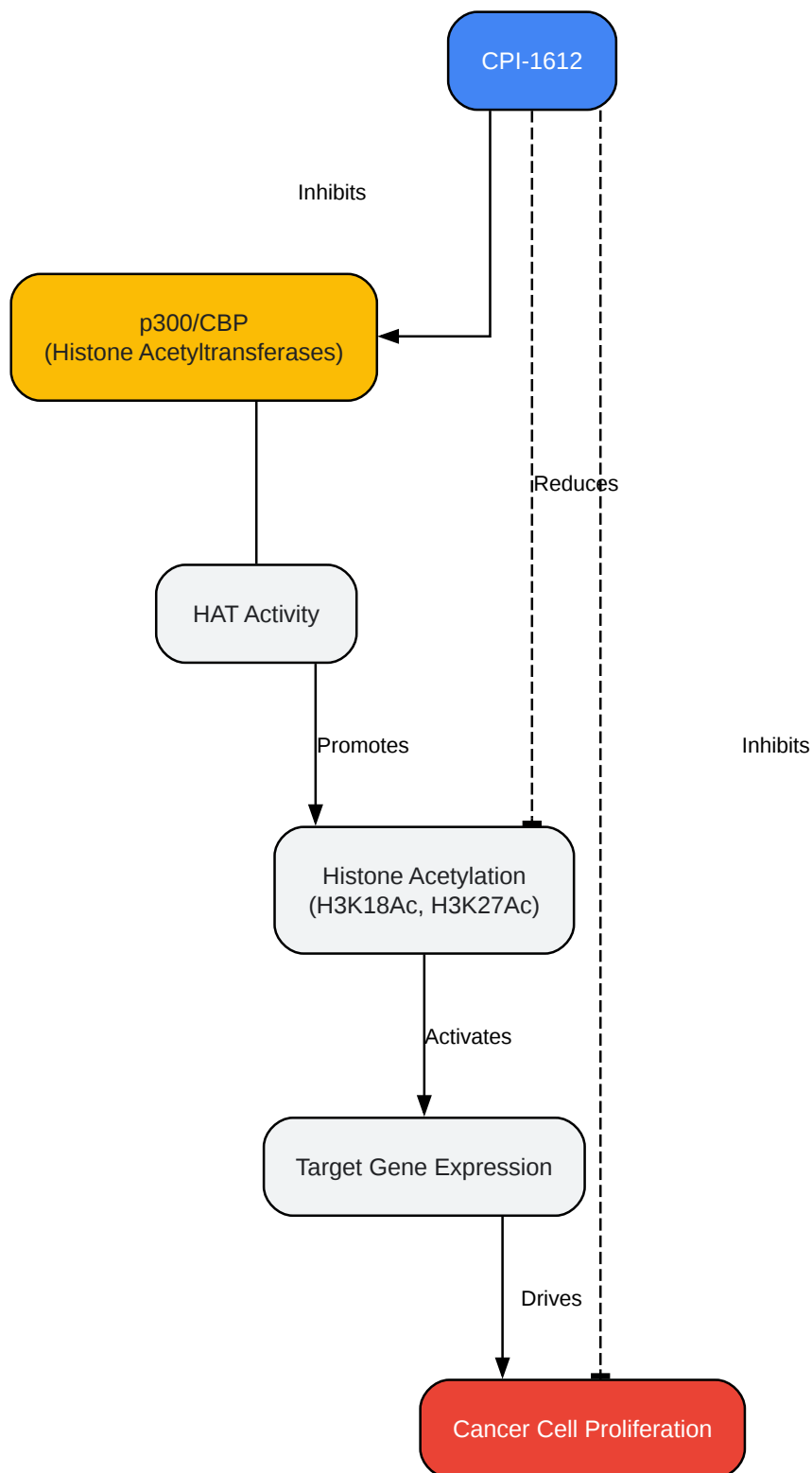
The epigenetic landscape plays a pivotal role in regulating gene expression and cellular function. Histone acetyltransferases (HATs) are key enzymes in this regulatory network, responsible for the transfer of acetyl groups to lysine residues on histone tails, a modification that generally leads to a more open chromatin structure and transcriptional activation. The paralogous proteins p300 (E1A binding protein p300) and CBP (CREB-binding protein) are two of the most important HATs, functioning as master transcriptional co-activators that are involved in the regulation of numerous genes critical for cell growth, differentiation, and survival.

Given their central role in transcription, the aberrant activity of p300 and CBP has been implicated in the pathogenesis of several cancers.[1] This has led to the development of small molecule inhibitors targeting their HAT activity as a potential therapeutic strategy. CPI-1612 emerged from medicinal chemistry efforts to develop a potent, selective, and orally bioavailable inhibitor of p300/CBP.[1][2] This document provides a comprehensive technical overview of the therapeutic potential of CPI-1612, summarizing its mechanism of action, preclinical data, and experimental methodologies.

Mechanism of Action

CPI-1612 functions as a direct inhibitor of the HAT activity of p300 and CBP.[3][4] By binding to the active site of these enzymes, it prevents the transfer of acetyl groups from acetyl-CoA to histone and non-histone protein substrates. The primary downstream effect of p300/CBP inhibition is the reduction of acetylation at specific lysine residues on histone H3, notably H3K18Ac and H3K27Ac.[2][4] These histone marks are critical for the regulation of gene expression, and their reduction by CPI-1612 leads to the suppression of target gene transcription, ultimately inhibiting cancer cell proliferation.[5]

Mechanism of Action of CPI-1612

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Caption: Signaling pathway illustrating the inhibitory effect of CPI-1612 on the p300/CBP-mediated histone acetylation and cancer cell proliferation.

Preclinical Data

In Vitro Potency

CPI-1612 has demonstrated high potency in biochemical and cellular assays.[\[4\]](#)[\[6\]](#)

Assay	Target/Cell Line	IC50 (nM)
Biochemical Assay	EP300 HAT	8.0, 8.1
Biochemical Assay	Full-length EP300	<0.5
Biochemical Assay	Full-length CBP	2.9
Cellular Assay (H3K18Ac MSD)	-	14
Cellular Proliferation Assay	JEKO-1	<7.9
Cellular Proliferation Assay	MCF7	<100

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

In Vivo Efficacy

The anti-tumor activity of CPI-1612 has been evaluated in a JEKO-1 mantle cell lymphoma xenograft model.[\[2\]](#)[\[4\]](#)[\[6\]](#)

Animal Model	Cell Line	Dosing Regimen	Tumor Growth Inhibition (TGI)
Mouse Xenograft	JEKO-1	0.5 mg/kg, oral, twice daily	67%

Data from a study where treatment was administered for 4 weeks.[\[4\]](#)[\[6\]](#)

Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, demonstrating good oral bioavailability in mice and dogs.[\[2\]](#)[\[6\]](#)

Species	Dose (mg/kg)	Route	T1/2 (h)	Clearance (L/h/kg)	Vss (L/kg)	F (%)
Mouse	1 (IV), 5 (PO)	IV, PO	0.98	3.8	2.0	79
Rat	1 (IV), 5 (PO)	IV, PO	1.2	2.6	1.8	9
Dog	0.5 (IV), 1 (PO)	IV, PO	5.5	0.42	3.7	71

IV: Intravenous, PO: Oral, T1/2: Half-life, Vss: Volume of distribution at steady state, F: Bioavailability.[\[2\]](#)[\[6\]](#)

CPI-1612 has also been shown to be brain-penetrant in mice, with a brain-to-plasma ratio of 0.35 after a single oral dose.[\[4\]](#)[\[6\]](#)

Selectivity Profile

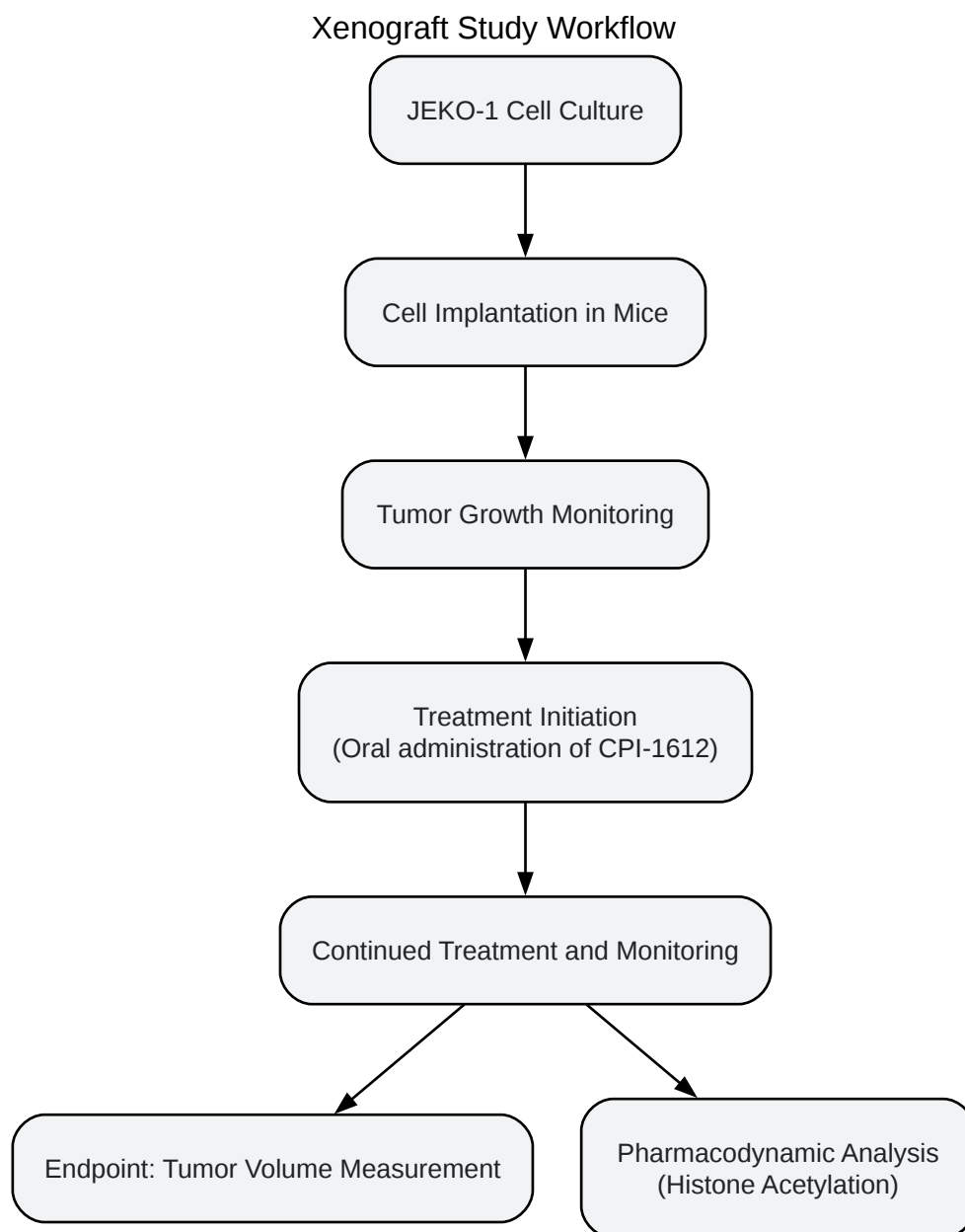
CPI-1612 exhibits a favorable selectivity profile with weak activity against the hERG channel and moderate inhibition of CYP2C8 and CYP2C19.[\[4\]](#)[\[6\]](#)

Target	IC50 (μM)
hERG	10.4
CYP2C8	1.9
CYP2C19	2.7

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below, based on publicly available information.

In Vivo Xenograft Study



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Caption: A generalized workflow for an in vivo xenograft study to evaluate the efficacy of CPI-1612.

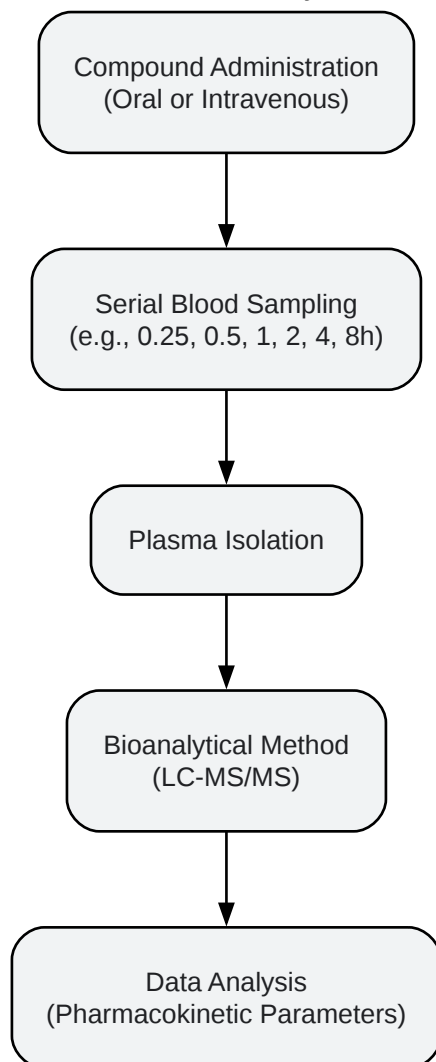
Methodology:

- Cell Culture: JEKO-1 mantle cell lymphoma cells are cultured under standard conditions.

- Animal Model: Immunocompromised mice (e.g., C57B6) are used for tumor implantation.[\[6\]](#)
- Tumor Implantation: A suspension of JEKO-1 cells is subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers.
- Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. CPI-1612 is administered orally, typically twice a day.[\[4\]](#)[\[6\]](#)
- Efficacy Assessment: Tumor growth is monitored throughout the study. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated group to the vehicle control group.
- Pharmacodynamic Analysis: At the end of the study, tumor and blood samples can be collected to assess the levels of histone acetylation (e.g., H3K27Ac and H3K18Ac) to confirm target engagement.[\[4\]](#)

Pharmacokinetic Study

Pharmacokinetic Study Workflow



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Caption: A typical workflow for a pharmacokinetic study of CPI-1612.

Methodology:

- Animal Models: Studies are conducted in various species such as mice, rats, and dogs.[2][6]
- Compound Administration: CPI-1612 is administered either intravenously (IV) to determine clearance and volume of distribution, or orally (PO) to assess bioavailability.
- Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1.0, 2.0, 4.0, and 8.0 hours).[6]

- **Sample Processing:** Plasma is separated from the blood samples.
- **Bioanalysis:** The concentration of CPI-1612 in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as half-life ($T_{1/2}$), clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).

Conclusion

(S,S)-CPI-1612 is a highly potent and selective inhibitor of the p300/CBP histone acetyltransferases with demonstrated preclinical anti-tumor activity. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetration, makes it a promising candidate for clinical development. The robust preclinical data package supports the continued investigation of CPI-1612 as a novel therapeutic agent for the treatment of cancers dependent on p300/CBP activity. Further studies are warranted to explore its full therapeutic potential in various oncological and potentially other disease indications.

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